3,3,3-Trifluoro-2-(4-isopropylphenyl)propan-1-amine
Description
3,3,3-Trifluoro-2-(4-isopropylphenyl)propan-1-amine is a fluorinated primary amine with a propane backbone featuring a 4-isopropylphenyl group at the second carbon and three fluorine atoms at the first carbon. Its molecular formula is C₁₂H₁₅F₃N, with a molecular weight of approximately 230.25 g/mol (calculated from structural data) . The trifluoro substitution introduces strong electron-withdrawing effects, reducing the amine’s basicity compared to non-fluorinated analogs.
Properties
Molecular Formula |
C12H16F3N |
|---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-(4-propan-2-ylphenyl)propan-1-amine |
InChI |
InChI=1S/C12H16F3N/c1-8(2)9-3-5-10(6-4-9)11(7-16)12(13,14)15/h3-6,8,11H,7,16H2,1-2H3 |
InChI Key |
PTBRGFGEZABBPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CN)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(4-isopropylphenyl)propan-1-amine typically involves the reaction of 4-isopropylbenzaldehyde with 3,3,3-trifluoropropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(4-isopropylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or thiols
Scientific Research Applications
3,3,3-Trifluoro-2-(4-isopropylphenyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(4-isopropylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical features of the target compound with its analogs:
Key Observations :
- Fluorination Impact: The trifluoro group in the target compound reduces basicity and increases metabolic stability compared to non-fluorinated analogs like (S)-1-(4-isopropylphenyl)propan-1-amine .
- Heterocyclic Analogs : The triazole-substituted analog introduces a nitrogen-rich heterocycle, enabling hydrogen bonding interactions absent in the phenyl-substituted target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
